4-chloro-N-cyclopropyl-2-nitrobenzamide
Description
4-Chloro-N-cyclopropyl-2-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a nitro group at the 2-position, and a cyclopropyl moiety attached to the amide nitrogen. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol. The compound’s structure combines electron-withdrawing groups (Cl and NO₂) and a sterically compact cyclopropyl group, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-2-nitrobenzamide |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-1-4-8(9(5-6)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) |
InChI Key |
VURCMGNFKJWPER-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physical properties of 4-chloro-N-cyclopropyl-2-nitrobenzamide and its analogs:
Key Observations:
- Positional Isomerism (4-Cl vs. 5-Cl): The 5-chloro isomer (CAS 1042623-41-5) shares the same molecular formula and weight as the target compound but differs in the chloro group’s position.
- Amide Substituent Variations: The cyclopropyl group in the target compound contrasts with the phenethyl group in N-(3-chlorophenethyl)-4-nitrobenzamide. The cyclopropyl moiety’s smaller size and unique ring strain could enhance metabolic stability compared to bulkier alkyl/aryl groups .
- Complexity in Derivatives: The compound (C₂₇H₂₉ClN₂O₃) demonstrates how additional substituents (e.g., methoxy, methyl, propyl) increase molecular weight and complexity, which may reduce solubility but improve target specificity .
Physicochemical Properties
- Melting Points: The compound melts at 142.9–143.4°C, likely due to its crystalline structure and intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point may be lower if the cyclopropyl group reduces packing efficiency .
- Polarity: The compound has a polarity coefficient of 0.7 (70:30 ethyl acetate/petroleum ether), suggesting moderate lipophilicity. The target compound’s nitro and chloro groups may increase polarity compared to its 5-chloro isomer .
Research Implications
- Electron-Withdrawing Effects: The nitro group at position 2 in the target compound may deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the 4-nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide could alter electronic distribution differently .
- Positional isomerism (4-Cl vs. 5-Cl) could be critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
